(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole
(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole
Brand Name:
Vulcanchem
CAS No.:
186799-03-1
VCID:
VC20903796
InChI:
InChI=1S/C9H15NO/c1-6(2)8-4-3-7-5-11-10-9(7)8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1
SMILES:
CC(C)C1CCC2C1=NOC2
Molecular Formula:
C9H15NO
Molecular Weight:
153.22 g/mol
(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole
CAS No.: 186799-03-1
Cat. No.: VC20903796
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186799-03-1 |
|---|---|
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | (3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole |
| Standard InChI | InChI=1S/C9H15NO/c1-6(2)8-4-3-7-5-11-10-9(7)8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
| Standard InChI Key | LHMYNNXYWSRTRF-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)[C@@H]1CC[C@@H]2C1=NOC2 |
| SMILES | CC(C)C1CCC2C1=NOC2 |
| Canonical SMILES | CC(C)C1CCC2C1=NOC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator